molecular formula C22H19Cl2N3O2S2 B2733173 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 689263-15-8

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2733173
CAS RN: 689263-15-8
M. Wt: 492.43
InChI Key: GLLJZMBRUWMVHW-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide” has a molecular formula of C22H19Cl2N3O2S2 and an average mass of 492.441 Da .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the hydrogen (1H) and carbon (13C) atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a capillary melting point apparatus . Spectroscopic techniques like NMR can provide information about the chemical structure of the compound .

Scientific Research Applications

Crystal Structures and Molecular Conformations

Research by Subasri et al. (2016) on related compounds highlighted the importance of studying crystal structures for understanding molecular conformations. Their study provided insights into the folded conformation of molecules, emphasizing the intramolecular hydrogen bond's role in stabilizing these conformations (Subasri et al., 2016).

Heterocyclic Synthesis

The versatile nature of thioureido-acetamides in synthesizing various heterocyclic compounds was explored by Schmeyers and Kaupp (2002), demonstrating the compound's utility in one-pot cascade reactions for creating 2-iminothiazoles and other heterocycles. This research underscores the compound's role in efficient heterocyclic synthesis with excellent atom economy (Schmeyers & Kaupp, 2002).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of antimicrobial and antifungal activities have been a significant area of application. Hossan et al. (2012) synthesized a series of compounds as antimicrobial agents, showing that many of these compounds have good antibacterial and antifungal activities, comparable to known drugs (Hossan et al., 2012).

Antitumor Properties

The antitumor properties of related compounds have also been a focus. Hafez and El-Gazzar (2017) synthesized novel derivatives showing potent anticancer activity on several human cancer cell lines, indicating the potential therapeutic utility of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Future Directions

The future directions for this compound could involve further studies to understand its biological activities and potential therapeutic uses. Similar compounds have shown a broad range of biological activities, suggesting potential applications in the development of new drugs .

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2S2/c1-13-9-18-20(31-13)21(29)27(11-14-5-3-2-4-6-14)22(26-18)30-12-19(28)25-15-7-8-16(23)17(24)10-15/h2-8,10,13H,9,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLJZMBRUWMVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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